Tisopurine

准备方法

合成路线和反应条件

替索嘌呤可以通过各种合成路线合成。 一种常见的方法是将 4-氨基-1H-吡唑并[3,4-d]嘧啶与二硫化碳在碱的存在下反应,然后酸化得到替索嘌呤 . 反应条件通常涉及使用二甲基亚砜 (DMSO) 或水等溶剂,反应在升高的温度下进行以促进所需产物的形成 .

工业生产方法

在工业环境中,替索嘌呤的生产可能涉及类似的合成路线,但规模更大。 使用连续流动反应器和优化反应条件可以提高生产过程的效率和产率。 此外,可能采用重结晶或色谱等纯化步骤以获得适用于制药应用的高纯度替索嘌呤 .

化学反应分析

Metabolic Activation Pathways

Thiopurines, including azathioprine , 6-mercaptopurine (6-MP) , and 6-thioguanine (6-TG) , undergo complex enzymatic transformations to exert therapeutic effects .

Key Reactions:

-

Azathioprine → 6-Mercaptopurine :

Nonenzymatic cleavage or glutathione S-transferase (GST)-mediated release of 6-MP . -

6-MP → Thioinosine Monophosphate (TIMP) :

Catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT) using 5-phosphoribosyl-1-pyrophosphate (PRPP) : -

TIMP → Thioguanine Nucleotides (TGNs) :

Sequential oxidation by inosine monophosphate dehydrogenase (IMPDH) and amination by guanosine monophosphate synthetase (GMPS) :

Prodrug Conversion Reactions

6-Thioguanosine monophosphate (6sGMP) prodrugs are designed to bypass metabolic resistance in cancer cells :

| Prodrug Type | Activation Mechanism | Key Enzymes/Reagents |

|---|---|---|

| 4-Acetyloxybenzyl | Ester hydrolysis | Intracellular esterases |

| CycloSaligenyl | pH-dependent cleavage | Hydrolysis at physiological pH |

| ProTide | Phosphoramidase cleavage | Carboxylesterases |

Example Reaction (CycloSaligenyl Prodrug) :

Degradation and Stability

Thiopurine metabolites exhibit instability under specific conditions :

Stability Data Table:

| Metabolite | Storage Condition | Degradation (%) | Half-Life |

|---|---|---|---|

| 6-TGN | −20°C (180 days) | 30% | ~120 days |

| 6-MMPN | 4°C (whole blood, 4 days) | 20% | ~7 days |

| 6-TGN | 25°C (RBC lysate, 4 hours) | <5% | Stable |

Critical Factors :

Reactive Pathways and Byproducts

Thiopurines participate in redox reactions due to their thiol group :

-

Oxidation :

-

Methylation :

Thiopurine S-methyltransferase (TPMT) converts 6-MP to 6-methylmercaptopurine (6-MMP) , a hepatotoxic metabolite :

Synthetic Modifications

Recent studies synthesized tricyclic thiopurine analogs with enhanced stability :

Reaction Scheme :

-

Cyclization :

-

Functionalization :

Introduction of sulfur at C-9 improves DNA cross-linking efficacy .

Spectroscopic Confirmation :

科学研究应用

Inflammatory Bowel Disease (IBD)

Tisopurine is commonly prescribed for patients with IBD, including Crohn's disease (CD) and ulcerative colitis (UC). It is used to maintain remission and reduce the need for corticosteroids. Studies indicate that thiopurines, including this compound, can lead to significant improvements in disease activity and remission rates.

- Efficacy in CD and UC : A systematic review highlighted that thiopurines are effective in achieving steroid-free remission in patients with steroid-dependent UC, with a response rate of 53% compared to 21% for aminosalicylates . In CD, they are shown to reduce surgical needs by approximately 40% .

- Long-term Maintenance : Longitudinal studies indicate sustained remission rates over time, with 91% of patients maintaining remission at 12 months and 38% at 60 months .

Autoimmune Conditions

Beyond IBD, this compound has been explored for other autoimmune disorders such as rheumatoid arthritis and lupus. Its immunosuppressive effects can help manage symptoms and improve quality of life for patients with these chronic conditions.

Pharmacological Mechanisms

This compound works by inhibiting the proliferation of lymphocytes through its active metabolites. The primary mechanism involves interference with nucleotide synthesis, leading to apoptosis of activated T lymphocytes.

- Mechanism of Action : The drug inhibits the Rac1 pathway, which is crucial for T cell activation. This inhibition results in decreased levels of phosphorylated STAT3 (pSTAT3), a transcription factor involved in T cell survival and proliferation .

Genetic Considerations

The metabolism of this compound can vary significantly among individuals due to genetic differences, particularly concerning the thiopurine S-methyltransferase (TPMT) enzyme.

- TPMT Genotyping : Genotyping for TPMT activity is recommended before initiating therapy to predict potential adverse effects such as myelosuppression. Patients with low or intermediate TPMT activity are at higher risk for toxicity .

Case Studies and Clinical Trials

Several studies have documented the effectiveness and safety profile of this compound in clinical settings:

- Combination Therapy : A clinical trial comparing thiopurine-allopurinol therapy versus standard thiopurine therapy showed that the combination was safe and had comparable efficacy. The trial indicated fewer adverse events in the combination group (11% vs. 29%) and less frequent dose adjustments .

- Genetic Impact on Efficacy : A case-control study found that genetic variants in NUDT15 were associated with thiopurine-induced myelosuppression, highlighting the importance of personalized medicine approaches .

Adverse Effects and Monitoring

While this compound is effective, it is not without risks. Common adverse effects include:

- Leukopenia : Occurs in approximately 1.3%–12.6% of patients.

- Hepatotoxicity : Reported in about 4% of cases.

- Pancreatitis : Affects around 3% of patients .

Routine monitoring of blood counts and liver function tests is essential during treatment to mitigate these risks.

Data Tables

| Application Area | Condition | Efficacy Rate (%) | Notable Findings |

|---|---|---|---|

| Inflammatory Bowel Disease | Crohn's Disease | Up to 91 | Reduces surgical needs by ~40% |

| Ulcerative Colitis | 53 | Effective in steroid-dependent cases | |

| Autoimmune Conditions | Rheumatoid Arthritis | Variable | Used as an adjunct therapy |

| Lupus | Variable | Improves quality of life |

作用机制

替索嘌呤通过抑制黄嘌呤氧化酶发挥作用,黄嘌呤氧化酶参与尿酸的生成。 通过抑制这种酶,替索嘌呤减少了尿酸的形成,从而降低了体内尿酸的水平,缓解了痛风的症状 . 此外,替索嘌呤可以抑制鸟嘌呤单磷酸还原酶,影响三磷酸腺苷和核糖核酸的合成 .

相似化合物的比较

替索嘌呤类似于其他硫嘌呤衍生物,例如别嘌呤醇和巯基嘌呤。 它在对黄嘌呤氧化酶和鸟嘌呤单磷酸还原酶的特定抑制作用方面是独一无二的 . 其他类似化合物包括:

别嘌呤醇: 通过抑制黄嘌呤氧化酶用于治疗痛风。

巯基嘌呤: 用作免疫抑制剂,用于治疗白血病和炎症性肠病.

生物活性

Tisopurine is a thiopurine compound primarily used in the treatment of autoimmune diseases and certain types of cancer. Its biological activity is largely attributed to its metabolites, which play crucial roles in therapeutic efficacy and toxicity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical implications.

Overview of Thiopurines

Thiopurines, including this compound, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are prodrugs that require metabolic activation to exert their therapeutic effects. These compounds are commonly used in the management of inflammatory bowel diseases (IBD) and hematological malignancies. The primary mechanism of action involves the incorporation of thiopurine metabolites into DNA, leading to impaired DNA synthesis and cell apoptosis.

The metabolism of this compound is significantly influenced by genetic polymorphisms in the enzyme thiopurine S-methyltransferase (TPMT). Variations in TPMT activity can lead to differences in drug response and the risk of adverse effects. Patients with reduced TPMT activity are at higher risk for severe myelosuppression when treated with thiopurines due to increased levels of active metabolites such as 6-thioguanine nucleotides (6-TGN) .

Key Metabolites

- 6-Thioguanosine 5′-triphosphate (6-TGTP) : Active metabolite involved in the inhibition of purine synthesis.

- 6-Methylmercaptopurine (6-MMP) : Another metabolite that can contribute to toxicity if present in excessive amounts.

Pharmacogenetics

Pharmacogenetic testing for TPMT before initiating therapy with this compound can help predict patient responses and minimize toxicity. Studies have shown that approximately 10% of patients have low TPMT activity, increasing their risk for adverse effects such as leukopenia and hepatotoxicity .

Adverse Effects

Common adverse effects associated with this compound therapy include:

- Leukopenia : A reduction in white blood cells, increasing infection risk.

- Hepatotoxicity : Elevated liver enzymes indicating liver damage.

- Pancreatitis : Inflammation of the pancreas, which can be severe.

Monitoring metabolite levels, particularly 6-TGN and 6-MMP, is crucial for optimizing therapy and preventing toxicity .

Case Studies

- Inflammatory Bowel Disease : A cohort study involving patients with IBD demonstrated that those with high levels of 6-TGN had better disease control but also faced increased risks for myelosuppression .

- Acute Lymphoblastic Leukemia : In pediatric patients treated with this compound as part of their chemotherapy regimen, TPMT testing was shown to significantly reduce the incidence of severe adverse effects while maintaining therapeutic efficacy .

Research Findings

Recent studies have explored alternative mechanisms through which thiopurines exert their effects beyond DNA incorporation. For instance, it has been found that thiopurines can disrupt RNA-binding protein interactions, suggesting additional pathways for their pharmacological activity . This discovery opens avenues for developing new therapeutic strategies targeting RNA-binding proteins using thiopurine analogs.

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Mechanism of Action | Incorporation into DNA; disruption of RNA-binding proteins |

| Key Metabolites | 6-TGN, 6-TGTP, 6-MMP |

| Adverse Effects | Leukopenia, hepatotoxicity, pancreatitis |

| Pharmacogenetic Testing | Recommended for TPMT activity prior to therapy |

| Clinical Applications | IBD management; leukemia treatment |

属性

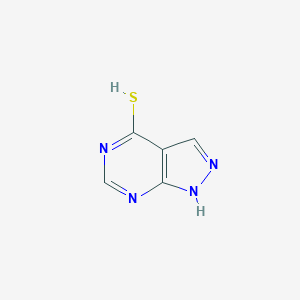

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOPMWCFSVFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201488 | |

| Record name | Tisopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-23-6 | |

| Record name | Tisopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tisopurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tisopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tisopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tisopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tisopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TISOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there differences in how Tisopurine impacts uric acid levels based on a patient's excretion profile?

A: Research indicates that this compound effectively reduces both plasma and urinary uric acid levels in individuals identified as hyperexcretors of uric acid. Interestingly, in individuals with normal uric acid excretion, this compound primarily lowers plasma uric acid levels without significantly impacting urinary uric acid levels [, ].

Q2: Is there a risk of cross-reactivity between Allopurinol and its alternatives, this compound and Oxypurinol?

A: While Oxypurinol, being the active metabolite of Allopurinol, shows potential for cross-reactivity, this compound has shown no evidence of cross-reactivity with Allopurinol [, ]. This distinction is important for patients who experience adverse reactions to Allopurinol.

Q3: What is the structural characterization of this compound?

A: this compound, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, has been studied using vibrational and structural analysis techniques. These analyses provide insights into its molecular structure and properties [, ]. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula is C4H4N4S [, ].

Q4: Are there documented cases of adverse reactions to this compound?

A: Yes, there have been reported cases of acute hepatitis [, ] and agranulocytosis [] associated with this compound treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。